molecular formula C16H18N4O2S B2619476 1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 377062-86-7

1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2619476
CAS RN: 377062-86-7
M. Wt: 330.41
InChI Key: VJESCWZMCKBCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, also known as Methylthioadenosine phosphorylase (MTAP) inhibitor, is a chemical compound that has been extensively researched for its potential in cancer treatment. The compound has been found to inhibit the activity of MTAP, an enzyme that plays a crucial role in the metabolism of cancer cells.

Mechanism Of Action

1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione inhibits the activity of MTAP by binding to the enzyme's active site. MTAP is involved in the metabolism of the natural compound methylthioadenosine (MTA), which is produced during the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and cancer cells have been found to have higher levels of polyamines than normal cells. Inhibition of MTAP leads to the accumulation of MTA, which is toxic to cancer cells and sensitizes them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has been shown to have a selective effect on cancer cells that have lost MTAP expression. Normal cells are not affected by the compound, as they have intact MTAP expression. The compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death.

Advantages And Limitations For Lab Experiments

1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. The compound is stable and easy to synthesize, making it readily available for research purposes. The compound has been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to use in some experiments. Additionally, the compound has not been extensively studied in vivo, and its effectiveness in animal models is not well established.

Future Directions

1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has several potential future directions for research. The compound could be further studied in animal models to establish its effectiveness in vivo. Additionally, the compound could be used in combination with other chemotherapeutic agents to enhance their effectiveness. The compound could also be modified to increase its solubility in water, making it more suitable for use in experiments. Finally, the compound could be further studied to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of 1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione involves the reaction of 3-methylbenzylamine with 5'-O-trityl-5'-deoxy-adenosine to form 3-methylbenzyl-5'-O-trityl-5'-deoxy-adenosine. The trityl group is then removed, and the resulting compound is reacted with methylthioacetaldehyde to form 1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione.

Scientific Research Applications

1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has been extensively researched for its potential in cancer treatment. The compound has been found to inhibit the activity of MTAP, an enzyme that is frequently lost in various types of cancer, including lung, breast, and pancreatic cancer. MTAP loss is associated with poor prognosis and resistance to chemotherapy. Inhibition of MTAP by 1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-methylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-6-5-7-11(8-10)9-20-12-13(17-15(20)23-4)18(2)16(22)19(3)14(12)21/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJESCWZMCKBCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-methylsulfanylpurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.